molecular formula C4H9N3 B2991343 N-methyl-4,5-dihydro-1H-imidazol-2-amine CAS No. 930-53-0

N-methyl-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B2991343
CAS No.: 930-53-0
M. Wt: 99.137
InChI Key: RBFIHIRGOXGJIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Molecular Structure Analysis and Biological Activity

  • N-methyl-4,5-dihydro-1H-imidazol-2-amine derivatives have been extensively studied for their molecular structure using various experimental and theoretical techniques. A study by Aayisha et al. (2019) delved into the molecular structure of a related compound using FT-IR, FT-Raman, NMR, and DFT techniques. They concluded that the compound could exhibit antihypertensive activity as an alpha-2-imidazoline receptor agonist, highlighting its potential in hypertension treatment. The research further explored chemical activity regions, molecular stability, and charge distribution, indicating the compound's significance in pharmaceutical and medicinal fields (Aayisha et al., 2019).

Synthesis and Transformation into Derivatives

  • The compound has been a focal point for synthetic chemistry, where researchers have developed new pathways and transformations. Jasiński et al. (2008) prepared new optically active 1H-imidazole 3-oxides derived from amino acid esters and explored their transformations, indicating the compound's versatility in chemical synthesis (Jasiński et al., 2008).

Advanced Catalytic and Chemical Processes

  • Studies have shown that derivatives of this compound can play a crucial role in advanced catalytic processes and chemical synthesis. For instance, research by Jain et al. (2016) highlighted the use of a copper complex incorporating N-methyl imidazole for the aerobic oxidation of benzylic alcohols to aldehydes, showing the compound's applicability in catalysis and its potential in organic synthesis (Jain et al., 2016).

Future Directions

: Source

Properties

IUPAC Name

N-methylimidazolidin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFIHIRGOXGJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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